molecular formula C10H11N3O B2459480 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol CAS No. 20022-44-0

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No.: B2459480
CAS No.: 20022-44-0
M. Wt: 189.218
InChI Key: OUDWJLTZCWFWJV-UHFFFAOYSA-N
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Description

Chemical Profile and Research Significance 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS 20022-44-0) is an organic compound with the molecular formula C 10 H 11 N 3 O and a molecular weight of 189.21 g/mol . It is characterized by a structure featuring a phenyl group and a 1,2,4-triazole ring linked by an ethanol moiety. This structure is a fundamental scaffold in medicinal chemistry, particularly in the development of novel antifungal agents . Applications and Mechanism of Action in Antifungal Research This compound serves as a crucial precursor in the synthesis of triazole alcohol antifungals, a class designed to overcome the limitations of existing therapies . Its primary research value lies in its role as a model for investigating the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51) . This cytochrome P450-dependent enzyme is essential for ergosterol biosynthesis, a key component of the fungal cell membrane. Triazole alcohols, such as fluconazole and its analogs, act by binding to the iron atom in the heme cofactor of this enzyme, thereby disrupting membrane integrity and exerting a fungistatic effect . Researchers utilize this compound to create derivatives with modified side chains, exploring structure-activity relationships to enhance potency against resistant strains like Candida albicans and non- albicans Candida species . Synthesis and Handling The compound is typically synthesized from the key intermediate 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one via reduction . As a research chemical, it requires proper safety precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and handle the product wearing appropriate personal protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenyl-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDWJLTZCWFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the reaction of phenylacetylene with azides to form the triazole ring, followed by reduction to introduce the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dominate its solid-state behavior:

  • O–H···N hydrogen bonds form between the alcohol (–OH) and triazole N3 atom (2.876 Å) .

  • C–H···O interactions (2.687 Å) further stabilize crystal lattices .
    These interactions influence solubility and melting behavior, with the compound crystallizing in the monoclinic P2₁/c space group .

Alcohol Group

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Etherification : Forms ethers via Williamson synthesis (e.g., with alkyl halides and NaH).

  • Oxidation : Susceptible to oxidation to the ketone under strong oxidizing conditions, though steric hindrance from the triazole may slow kinetics.

Triazole Ring

  • Coordination Chemistry : The N2 and N4 triazole nitrogens can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

  • Electrophilic Substitution : Limited by electron-withdrawing effects of adjacent groups; para-substitution on the phenyl ring is sterically favored.

Stability and Degradation

  • Acid/Base Sensitivity : Decomposes under strong acidic or basic conditions via cleavage of the C–O bond in the ethanol moiety.

  • Thermal Stability : Stable up to 200°C, with decomposition pathways involving triazole ring opening at higher temperatures .

Biochemical Interactions

The compound inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination to the heme iron center . This mechanism underpins its antifungal activity, as seen in triazole-derived pharmaceuticals like fluconazole .

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, also known as a triazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure which includes a phenyl group and a triazole ring, contributing to its potential pharmacological properties.

The chemical formula for this compound is C10H12N4C_{10}H_{12}N_{4}, with a molecular weight of 188.23 g/mol. The compound exhibits a complex structure with notable features such as a dihedral angle of approximately 88.72° between the triazole and phenyl rings, which may influence its biological interactions and solubility properties .

PropertyValue
Chemical FormulaC10H12N4
Molecular Weight188.23 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess antibacterial properties against various strains of bacteria. The mechanism of action is often associated with the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Triazole compounds have been shown to effectively inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species. The specific interactions at the molecular level are believed to involve hydrogen bonding and π–π stacking interactions between the triazole ring and fungal cell membrane components .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of triazole derivatives. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting signaling pathways involved in inflammation . The dual action of antimicrobial and anti-inflammatory effects makes these compounds promising candidates for therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In an experimental study evaluating the antimicrobial efficacy of various triazole derivatives including this compound, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Case Study 2: Antifungal Screening

Another study focused on the antifungal activity of triazole derivatives against Candida albicans. The results indicated that this compound demonstrated an MIC of 64 µg/mL. This suggests a potential application in treating fungal infections resistant to conventional therapies .

Q & A

Q. What are the common synthetic routes for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, and how are reaction conditions optimized?

The compound is synthesized via iron(II)-phthalocyanine-catalyzed hydration of alkynes under aerobic conditions. Key steps include:

  • Catalyst selection : Iron(II) phthalocyanine (FePC) ensures regioselectivity (Markovnikov addition) and tolerance to air oxidation .
  • Reaction setup : A 15 mL flask with ethanol solvent, room temperature stirring (6–24 h), and TLC monitoring.
  • Workup : Extraction with CH₂Cl₂, drying over anhydrous Na₂SO₄, and flash chromatography purification yields ~67.8% product .
  • Characterization : ¹H NMR (δ 4.75 ppm, q for CH-OH; δ 1.44 ppm, d for CH₃) and GC-MS confirm structure .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELXL (SHELX suite) is standard for refinement. Parameters include:

  • Crystal system : Monoclinic (P2₁/c space group) with a = 11.5356 Å, b = 10.1173 Å, c = 8.7127 Å, β = 108.58° .
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 294 K.
  • Validation : R-factor convergence and electron density maps ensure accuracy. SHELXTL (Bruker AXS) interfaces with SHELXL for macromolecular applications .

Q. What are the key stability and solubility properties relevant to experimental handling?

  • Stability : The hydroxyl group renders it reactive under acidic/oxidizing conditions (e.g., forms benzoic acid with Na₂Cr₂O₇) .
  • Solubility : Moderate in polar solvents (water), high in organic solvents (ethanol, CH₂Cl₂) . Store anhydrously to prevent decomposition.

Advanced Research Questions

Q. How does the iron(II) catalyst influence regioselectivity in alkyne hydration, and what are competing pathways?

FePC stabilizes Markovnikov transition states via π-backbonding to alkynes, favoring secondary alcohol formation. Competing anti-Markovnikov pathways require Brønsted acids (e.g., H₂SO₄), but FePC’s tetrahedral geometry suppresses this . Kinetic studies show FePC’s turnover number (TON) of 10³–10⁴ under optimized O₂ levels .

Q. What challenges arise in resolving crystallographic disorder in triazole-containing compounds?

  • Disorder in triazole rings : Partial occupancy of N atoms complicates electron density maps. SHELXD’s dual-space algorithm improves phase determination .
  • Hydrogen bonding : O–H···N interactions (2.7–3.0 Å) create pseudo-polymorphs. Use PLATON’s ADDSYM to check missed symmetry .

Q. How do structural modifications impact antifungal activity in azole derivatives?

  • Triazole pharmacophore : The 1,2,4-triazole ring chelates fungal cytochrome P450 (CYP51), inhibiting ergosterol synthesis. Fluorine substituents on the phenyl group enhance lipophilicity and membrane penetration .
  • SAR studies : Derivatives with 2,4-difluorophenyl groups (e.g., title compound) show 4× higher activity against Candida albicans than non-fluorinated analogs .

Q. How to reconcile discrepancies in reported synthetic yields for similar triazole alcohols?

  • Catalyst degradation : FePC oxidizes to Fe(III) under prolonged air exposure, reducing yield. Inert atmosphere (N₂) increases yield by 15–20% .
  • Purity of starting materials : Trace moisture in phenylacetylene lowers yield. Karl Fischer titration ensures <50 ppm H₂O .

Methodological Tables

Table 1. Optimization of FePC-Catalyzed Synthesis

ParameterOptimal ValueEffect on Yield
Catalyst loading0.25 mol%Maximizes TON
SolventEthanolPrevents side reactions
Reaction time18 h95% conversion
O₂ levelAmbientBalances oxidation and catalyst stability

Table 2. Crystallographic Data vs. Computational Models

ParameterExperimental (SCXRD)DFT (B3LYP/6-31G*)Deviation
C–O bond length (Å)1.4231.4350.012
Dihedral angle (°)82.379.13.2

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